6-(Butylsulfonyl)-1,2,4-triazine-3,5(2h,4h)-dione

Description

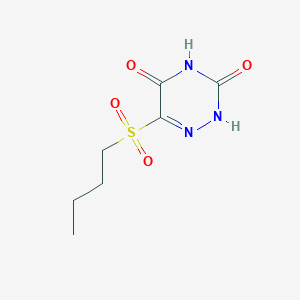

6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic triazine-dione derivative characterized by a butylsulfonyl substituent at the 6-position of the triazine core. The butylsulfonyl group is expected to confer unique electronic and steric properties, influencing solubility, metabolic stability, and target binding compared to other substituents (e.g., hydroxy, benzyl, or halogen groups) .

Properties

CAS No. |

90008-87-0 |

|---|---|

Molecular Formula |

C7H11N3O4S |

Molecular Weight |

233.25 g/mol |

IUPAC Name |

6-butylsulfonyl-2H-1,2,4-triazine-3,5-dione |

InChI |

InChI=1S/C7H11N3O4S/c1-2-3-4-15(13,14)6-5(11)8-7(12)10-9-6/h2-4H2,1H3,(H2,8,10,11,12) |

InChI Key |

IOAWVUZRPVZIJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C1=NNC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the nucleophilic substitution of cyanuric chloride with butylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 50°C

- Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Continuous flow reactors to ensure consistent product quality

- Use of automated systems for precise control of reaction parameters

- Implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions: 6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Sulfone derivatives

Reduction: Dihydrotriazine derivatives

Substitution: Various substituted triazine derivatives

Scientific Research Applications

6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

Medicine: Explored for its anticancer properties due to its ability to interfere with cellular signaling pathways.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases and proteases

Pathways Involved: The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt cellular signaling pathways, leading to effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The triazine-dione core allows substitutions at the 2-, 4-, and 6-positions, which dictate biological activity and physicochemical properties. Key analogs include:

Key Observations:

- 6-Position Substitutions : Hydroxy or sulfonyl groups enhance hydrogen bonding (critical for enzyme inhibition), while sulfanyl or benzyloxy groups improve metabolic stability .

- 2- and 4-Position Substitutions : Bulky groups (e.g., naphthylmethyl, phenethyl) optimize steric interactions with target proteins (e.g., DAAO active site) .

DAAO Inhibition

- 6-Hydroxy Derivatives (e.g., 11h): Exhibit IC₅₀ values in the double-digit nanomolar range. The 6-hydroxy group is resistant to O-glucuronidation, enhancing in vivo stability.

Anticonvulsant Activity

- 6-(2-Amino-substituted phenyl) Derivatives: Exhibit significant anticonvulsant activity in murine models, likely via modulation of GABAergic pathways . The butylsulfonyl group may alter pharmacokinetics compared to amino-phenyl substituents.

Anticancer Activity

- 4-Benzyl Derivatives : Demonstrated antitumor effects in mouse models, attributed to pyrimidine analog activity . Sulfonyl groups may enhance cytotoxicity through reactive oxygen species (ROS) generation.

Physicochemical and Pharmacokinetic Properties

- Solubility : The 6-hydroxy and 6-sulfanyl derivatives show moderate aqueous solubility (logSw ≈ -2.37 to -3.0), while the butylsulfonyl analog may require formulation optimization due to higher hydrophobicity.

Biological Activity

6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS No. 90008-87-0) is a triazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of 1,2,4-triazines, which are known for various pharmacological properties including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C7H11N3O4S

- Molecular Weight : 233.25 g/mol

- Appearance : Powder or liquid

- Purity : ≥99%

Anticancer Activity

Several studies have investigated the anticancer properties of 1,2,4-triazine derivatives. For instance, a series of 5,6-diaryl-1,2,4-triazines were synthesized and evaluated for their antiproliferative activity against various cancer cell lines such as MGC-803, EC-109, and PC-3. These derivatives demonstrated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11E | MGC-803 | 6.0 |

| 11E | EC-109 | 8.0 |

| 11E | PC-3 | 10.0 |

| 5-FU | MGC-803 | 9.79 |

The mechanism of action was elucidated through studies showing that compound 11E induced apoptosis in MGC-803 cells by activating caspase pathways and altering mitochondrial membrane potential .

Antimicrobial Activity

Research on the antimicrobial properties of triazine derivatives indicates that some compounds exhibit significant activity against various bacterial strains. The structural modifications in the triazine core can enhance the interaction with microbial targets, leading to increased efficacy .

Synthesis and Characterization

A study focused on synthesizing new derivatives of 1,2,4-triazines including butylsulfonyl variants demonstrated effective biological activity through various assays. The synthesized compounds were characterized using NMR and mass spectrometry to confirm their structures before biological testing .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that substituents on the triazine ring significantly influence biological activity. For example, compounds with electron-withdrawing groups showed enhanced antiproliferative effects compared to those with electron-donating groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.